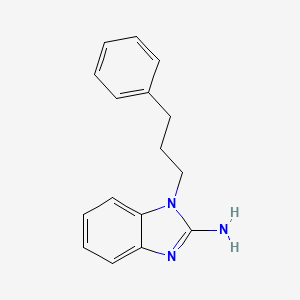

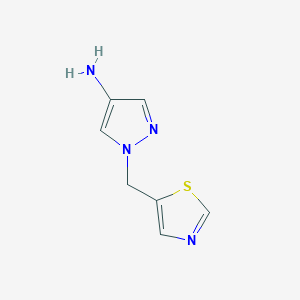

1-(1,3-チアゾール-5-イルメチル)-1H-ピラゾール-4-アミン

説明

1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that features both thiazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

科学的研究の応用

医薬品用途

チアゾール誘導体は、その治療特性により、医薬品化学において顕著です。 これらは、抗菌剤、抗レトロウイルス剤、抗真菌剤、抗がん剤など、さまざまな薬物に見られます 。特に、1-(1,3-チアゾール-5-イルメチル)-1H-ピラゾール-4-アミンは、スルファゾールとの構造的類似性から抗菌剤として、またはリトナビルに類似した抗レトロウイルス剤として、その可能性を探求できます。

農薬研究

農薬では、チアゾールは、作物を真菌性疾患から保護する化合物を開発するための基礎として役立ちます。 チアゾール誘導体の抗真菌活性を活用して、新しい殺虫剤や殺菌剤を作成できます。これには、1-(1,3-チアゾール-5-イルメチル)-1H-ピラゾール-4-アミンの改変による効力強化が含まれます .

工業用途

チアゾールは、ゴムの強度と弾性を高める化学プロセスであるゴムの加硫などの工業用途で使用されます。 問題の化合物は、ゴム材料の特性を向上させるための潜在的な用途について調査することができます .

写真感光剤

チアゾール誘導体は、光に反応する能力により、写真感光剤として応用されています。 この特性は、1-(1,3-チアゾール-5-イルメチル)-1H-ピラゾール-4-アミンが写真フィルムの光に対する感度を高める役割を果たす可能性のある、写真材料の開発に利用できます .

抗酸化特性

チアゾールは、生体系における酸化ストレス関連の損傷を防止するのに有益な、抗酸化活性を有することが確認されています。 この化合物は、健康補助食品や食品の保存に使用するために、その抗酸化特性を高めるように改変することができます .

アルツハイマー病治療研究

神経変性疾患におけるチアゾール化合物の生物学的活性から、1-(1,3-チアゾール-5-イルメチル)-1H-ピラゾール-4-アミンは、アルツハイマー病治療薬として開発される可能性があります。 この分野におけるその有効性は、アルツハイマー病の治療に大きな貢献となる可能性があります .

降圧剤用途

チアゾール誘導体は、降圧薬の開発において有望視されています。 1-(1,3-チアゾール-5-イルメチル)-1H-ピラゾール-4-アミンの心臓血管系への影響に関する研究は、高血圧の新しい治療法につながる可能性があります .

肝保護活性

チアゾールの肝保護活性は、肝臓疾患の治療における候補としています。1-(1,3-チアゾール-5-イルメチル)-1H-ピラゾール-4-アミンは、毒素や病気によって引き起こされる肝臓の損傷から保護する可能性について調査することができます .

作用機序

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been found to interact with various biochemical pathways, leading to a wide range of biological activities .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

生化学分析

Biochemical Properties

1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, the pyrazole ring can interact with cyclooxygenase enzymes, which are crucial in inflammatory pathways . These interactions suggest that 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine may have antioxidant and anti-inflammatory properties.

Cellular Effects

1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the NF-κB signaling pathway, which is involved in immune responses and inflammation . Additionally, it can affect the expression of genes related to oxidative stress and apoptosis, thereby influencing cell survival and death . The compound’s impact on cellular metabolism includes altering the activity of metabolic enzymes, which can affect energy production and utilization within the cell .

Molecular Mechanism

The molecular mechanism of 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can activate antioxidant enzymes, enhancing the cell’s ability to neutralize reactive oxygen species . These interactions result in changes in gene expression, particularly those genes involved in inflammation and oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular function, particularly in reducing oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed .

Metabolic Pathways

1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels within the cell . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .

Transport and Distribution

The transport and distribution of 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and organic cation transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The compound’s distribution within tissues is influenced by its affinity for specific binding sites, leading to its accumulation in certain organs, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses . Additionally, the compound can be found in the nucleus, where it can influence gene expression and cell signaling pathways .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of thioamides with α-haloketones to form the thiazole ring. The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones. The final step involves coupling these two rings under specific conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.

化学反応の分析

Types:

特性

IUPAC Name |

1-(1,3-thiazol-5-ylmethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c8-6-1-10-11(3-6)4-7-2-9-5-12-7/h1-3,5H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEBDSUHZGJSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

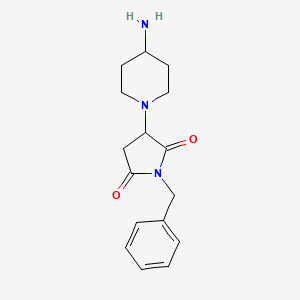

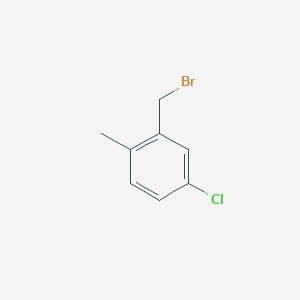

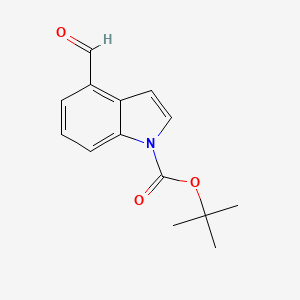

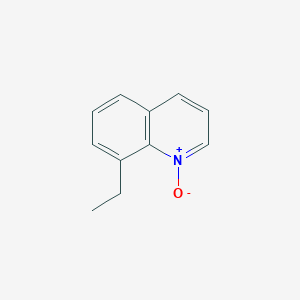

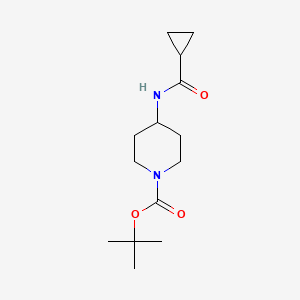

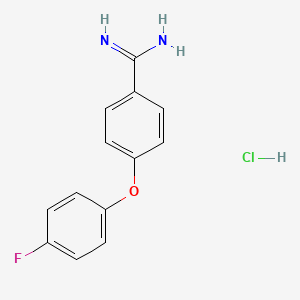

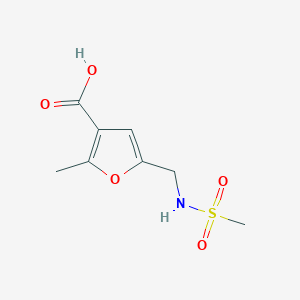

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol](/img/structure/B1531156.png)

![5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1531163.png)

![2,2,2-trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1531170.png)